[5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Description
This compound features a complex tricyclic scaffold comprising a 2-oxa-4,6,13-triaza core fused with a bicyclic system. Key structural elements include:
- Benzylsulfanyl group at position 7: The (3-methylphenyl)methylsulfanyl moiety introduces sulfur-mediated interactions and modulates solubility.
- Hydroxymethyl group at position 11: Critical for hydrogen bonding and solubility.
- Methyl group at position 14: Influences steric bulk and metabolic stability.
Properties
IUPAC Name |
[5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-6-5-7-17(10-15)14-33-26-21-11-20-18(13-31)12-28-16(2)23(20)32-25(21)29-24(30-26)19-8-3-4-9-22(19)27/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYJLINFCFDCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic route often includes:
Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.
Introduction of functional groups: Various reagents are used to introduce the chlorophenyl, methyl, and methylsulfanyl groups.
Final modifications: The compound is further refined through reactions that introduce the oxa and triazatricyclo elements.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
[5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents can convert certain functional groups, such as nitro groups, to amines.
Substitution: Halogenation or other substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Property Comparison
Key Findings
Substituent Position Effects :
- The 2-chlorophenyl group in the target compound (vs. 3-Cl in ) may improve target binding via optimized π-π interactions, as ortho-substituted aromatics often enhance steric complementarity in hydrophobic pockets .
- Benzylsulfanyl Modifications :
- The 3-methylphenylmethylsulfanyl group in the target compound balances lipophilicity and metabolic stability.
- The 2,5-dimethylphenylmethylsulfanyl group in increases steric bulk, which may reduce off-target interactions but limit solubility.
Functional Group Contributions: Hydroxymethyl vs. Acetamide: The target compound’s hydroxymethyl group (logP ~1.2) enhances aqueous solubility compared to the acetamide in (logP ~3.1), which may improve oral bioavailability . Methoxy vs.
QSAR and Predictive Modeling :
- Despite structural similarities, the target compound occupies a distinct chemical space due to its unique substituent combination. Models trained on analogs like or may underperform for this compound, necessitating tailored ADME predictions .
Research Implications
Biological Activity
The compound [5-(2-chlorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with significant potential for biological activity. Its intricate structure includes multiple aromatic rings and functional groups that may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C26H23N3O2S
- Molecular Weight : 441.55 g/mol
Structural Features
The compound features:
- A tricyclic structure with a triazine ring.
- Multiple substituents including chlorophenyl and methyl groups.
- An oxa group that enhances its reactivity.
These structural characteristics suggest that the compound may exhibit unique electronic properties, potentially influencing its interactions within biological systems.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes involved in metabolic pathways.
- Receptor Binding : The presence of aromatic groups may facilitate binding to specific receptors, impacting signal transduction pathways.
- Antioxidant Activity : The structural features may confer antioxidant properties, protecting cells from oxidative stress.
Pharmacological Potential
Compounds with similar structures have been documented to exhibit a range of pharmacological effects:
- Anti-inflammatory : Potential to reduce inflammation in various models.
- Analgesic : May provide pain relief through central or peripheral mechanisms.
- Anticancer : Structural analogs have demonstrated cytotoxic effects against cancer cell lines.
Comparative Analysis
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Target Compound | Tricyclic with multiple rings | Diverse potential | Complex multi-functional design |
| 2-Methyl-6-phenylethynylpyridine | Phenylethynyl group | Neuroprotective | Simpler structure |
| Chlorpromazine | Phenothiazine core | Antipsychotic | Significant sedative effects |
| Sulfamethoxazole | Sulfonamide group | Antibiotic | Targeted towards bacterial infections |
This table highlights the unique complexity of the target compound compared to simpler analogs that have been studied extensively.
In Vitro Studies
Research has indicated that compounds structurally similar to the target molecule exhibit significant biological activity in vitro. For instance:
- A study demonstrated that a related triazine derivative inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound:
- An animal model study showed significant anti-inflammatory effects when treated with a structurally analogous compound, suggesting similar outcomes could be expected for the target compound .
Computational Studies
Quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of this compound based on its structural features:
Q & A
Q. What are the critical considerations in designing synthetic routes for this compound?
- Methodological Answer : Synthetic route design requires retrosynthetic analysis to identify modular building blocks, such as the 2-chlorophenyl and 3-methylbenzylsulfanyl moieties. Protecting groups (e.g., for the methanol moiety) should be selected based on compatibility with subsequent reactions, such as oxidation or substitution. Reaction conditions (e.g., temperature, solvent polarity) must minimize side reactions, particularly given the compound’s tricyclic core. Statistical Design of Experiments (DoE) can optimize multi-step yields by screening variables like catalyst loading and reaction time .
Q. Which analytical techniques are essential for structural characterization and purity assessment?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are critical for confirming the tricyclic structure and substituent positions. X-ray crystallography (as in ) resolves stereochemical ambiguities. Purity is assessed via HPLC with UV/Vis detection, while thermal stability is evaluated using differential scanning calorimetry (DSC) .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
- Methodological Answer : Solubility limitations in aqueous buffers may require co-solvents (e.g., DMSO ≤ 1% v/v) or derivatization (e.g., esterification of the methanol group). Dynamic light scattering (DLS) monitors colloidal aggregation. Membrane separation technologies (e.g., nanofiltration) can isolate soluble fractions without degrading the compound .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways and regioselectivity in derivative synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in sulfanyl-group substitutions or oxidation of the methanol moiety. Software like COMSOL Multiphysics integrates reaction kinetics with thermodynamics to simulate multi-step pathways. Machine learning algorithms trained on PubChem data () prioritize viable reaction conditions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays). Ensure compound purity via LC-MS and control for batch-to-batch variability. Reproduce experiments under standardized conditions (e.g., ICReDD’s computational-experimental feedback loop in ). Meta-analyses of PubChem datasets () can identify confounding variables like solvent effects .
Q. How can advanced statistical methods optimize reaction yields and minimize byproducts?
- Methodological Answer : Response Surface Methodology (RSM) within DoE identifies non-linear relationships between variables (e.g., temperature, reagent stoichiometry). Factorial designs screen catalysts (e.g., palladium vs. copper) for cross-coupling steps. Machine learning models ( ) predict optimal conditions for minimizing byproducts like dehalogenated intermediates .
Experimental Design and Safety
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
- Methodological Answer : Follow institutional Chemical Hygiene Plans () for PPE (gloves, goggles), fume hood use, and waste disposal. Conduct risk assessments for acute toxicity (LD50 extrapolation from structural analogs) and environmental hazards. Emergency protocols must address spills, with neutralization agents tailored to the compound’s reactivity (e.g., sodium bicarbonate for acidic byproducts) .
Q. How can AI-driven laboratories enhance reproducibility in derivative synthesis?
- Methodological Answer : Autonomous labs integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR). AI algorithms adjust reaction parameters (e.g., flow rate in continuous reactors) based on intermediate characterization data. Blockchain-secured electronic lab notebooks ( ) ensure traceability and reproducibility across research groups .
Data Management and Validation
Q. What frameworks ensure data integrity in multi-institutional studies on this compound?
- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use encrypted cloud platforms ( ) for centralized data storage with version control. Cross-validate spectral data against PubChem entries () and share raw datasets via repositories like Zenodo to enable third-party verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
